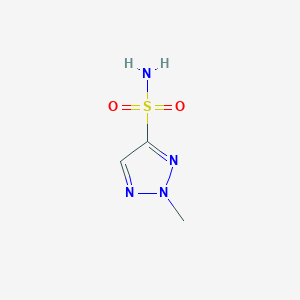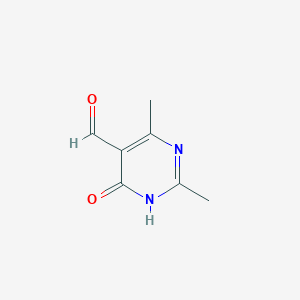
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the chemical formula C10H14N2. It is a derivative of tetrahydroquinoline, characterized by the presence of a methyl group at the 6th position and an amine group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of high-pressure hydrogenation reactors can also enhance the efficiency of the process .
化学反应分析
Types of Reactions
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in the treatment of neurological disorders .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
6-Methylquinoline: The parent compound from which 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is derived.
7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
6-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
InChI |
InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4,11H2,1H3 |
InChI 键 |
CHXREIASZTZWAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1N)NCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)


![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)

![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)


